2-o-beta-d-Glucopyranosyl-l-ascorbic acid

Description

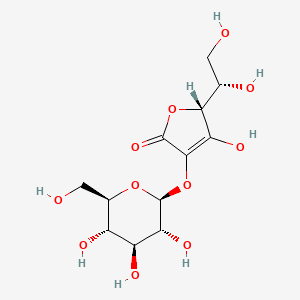

2-O-beta-D-glucopyranosyl-L-ascorbic acid (AA-2βG) is a glycosylated derivative of L-ascorbic acid (vitamin C) characterized by a beta-glycosidic bond at the C2 position of the ascorbic acid moiety. It is naturally isolated from the fruits of Lycium barbarum (goji berry), where it constitutes approximately 0.5% of the dried fruit mass, comparable to the vitamin C content in fresh citrus fruits . Unlike synthetic derivatives, AA-2βG acts as a stable precursor of ascorbic acid, gradually releasing free ascorbic acid in vivo through enzymatic hydrolysis . Its unique structure confers enhanced stability against heat, light, and oxidation compared to unmodified ascorbic acid, making it a promising candidate for functional food and pharmaceutical applications .

AA-2βG exhibits multifaceted bioactivities, including antioxidant, anti-inflammatory, and immunomodulatory properties. Notably, it modulates gut microbiota composition and alleviates dextran sodium sulfate (DSS)-induced colitis in murine models by restoring short-chain fatty acid production and suppressing pro-inflammatory cytokines .

Properties

IUPAC Name |

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O11/c13-1-3(15)9-8(19)10(11(20)22-9)23-12-7(18)6(17)5(16)4(2-14)21-12/h3-7,9,12-19H,1-2H2/t3-,4+,5+,6-,7+,9+,12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSJBGYKDYSOAE-DNYNHWTLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2=C(C(OC2=O)C(CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C([C@H](OC2=O)[C@H](CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-O-beta-D-Glucopyranosyl-L-ascorbic acid typically involves the glycosylation of L-ascorbic acid. One common method is the enzymatic glycosylation using glucosyltransferase enzymes, which transfer glucose from a donor molecule to L-ascorbic acid under mild conditions . This method is preferred due to its specificity and efficiency.

Industrial Production Methods: Industrial production often employs microbial fermentation techniques. Specific strains of bacteria or yeast are genetically engineered to produce the enzyme glucosyltransferase, which facilitates the glycosylation process. This method is scalable and cost-effective, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-O-beta-D-Glucopyranosyl-L-ascorbic acid undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to dehydroascorbic acid, similar to L-ascorbic acid.

Reduction: It can be reduced back to its original form from dehydroascorbic acid.

Substitution: The hydroxyl groups can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and ferric chloride.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Acidic or basic conditions can facilitate substitution reactions, often using catalysts like sulfuric acid or sodium hydroxide.

Major Products:

Oxidation: Dehydroascorbic acid.

Reduction: Regeneration of this compound.

Substitution: Various glucosylated derivatives.

Scientific Research Applications

Antioxidant Properties

AA-2βG exhibits significant antioxidant activity, comparable to that of ascorbic acid (AA) and its synthetic derivatives. Studies have demonstrated its ability to scavenge free radicals through various assays such as DPPH, ABTS, and ORAC.

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity | ABTS Scavenging Activity | ORAC Value |

|---|---|---|---|

| AA-2βG | Comparable to AA | Comparable to AA | Lower than AA |

| Ascorbic Acid | Immediate scavenging | Immediate scavenging | Higher than AA-2βG |

| AA-2αG | Similar to AA-2βG | Similar to AA-2βG | Higher than AA-2βG |

The antioxidant properties of AA-2βG are attributed to its ability to protect cells from oxidative stress, particularly in murine macrophage RAW264.7 cells exposed to hydrogen peroxide .

Anti-inflammatory Effects

Research indicates that AA-2βG can mitigate inflammation-induced cell death and enhance cellular viability under oxidative stress conditions. In a study involving RAW264.7 cells, treatment with AA-2βG significantly reduced oxidative stress markers and improved the cellular glutathione ratio compared to other vitamin C derivatives .

Case Study: Macrophage Protection

In experiments where RAW264.7 cells were treated with chemotherapeutic agents, AA-2βG demonstrated superior protective effects against cell death induced by oxidative stress compared to both ascorbic acid and AA-2αG .

Antimicrobial Activity

AA-2βG has shown potential as an antimicrobial agent against various pathogens, including bacteria and viruses. Its efficacy in preventing infections makes it a candidate for use in pharmaceutical formulations aimed at enhancing immune responses.

Table 2: Antimicrobial Efficacy

| Pathogen | Efficacy of AA-2βG | Notes |

|---|---|---|

| Bacteria | Moderate | Effective against certain strains |

| Viruses | High | Effective against influenza virus |

Applications in Cosmetics

Due to its stability and antioxidant properties, AA-2βG is increasingly utilized in cosmetic formulations. It helps in reducing skin damage caused by UV radiation and enhances skin hydration.

Case Study: Skin Health

In clinical studies, topical applications of formulations containing AA-2βG have been associated with improved skin elasticity and reduced signs of aging, attributed to its antioxidant effects .

Nutraceutical Applications

As a vitamin C derivative, AA-2βG is being explored for its potential benefits in dietary supplements aimed at enhancing immune function and overall health.

Table 3: Nutraceutical Benefits

| Benefit | Mechanism |

|---|---|

| Immune Support | Enhances antioxidant defenses |

| Skin Health | Promotes collagen synthesis |

| Anti-aging | Reduces oxidative stress |

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes and signaling pathways involved in oxidative stress responses. For example, it modulates the activity of superoxide dismutase and catalase, enhancing the cell’s ability to neutralize harmful radicals .

Comparison with Similar Compounds

Comparison with Similar Compounds

Antioxidant Activity

Comparative studies using four antioxidant assays reveal key differences:

| Compound | DPPH Radical Scavenging | ABTS Radical Scavenging | ORAC Activity (μM TE/g) | Hemolysis Inhibition (%) |

|---|---|---|---|---|

| AA-2βG | Slow, sustained | Slow, sustained | 12,500 ± 1,200 | 85 ± 3.5 |

| AA-2G | Slow, sustained | Slow, sustained | 13,000 ± 1,000 | 88 ± 2.8 |

| L-Ascorbic Acid | Rapid, immediate | Rapid, immediate | 14,200 ± 1,500 | 92 ± 2.1 |

- DPPH/ABTS Assays : AA-2βG and AA-2G exhibit slower radical scavenging kinetics compared to AA due to steric hindrance from the glycosyl group. However, their overall scavenging capacities are comparable over extended periods .

- ORAC/Hemolysis Inhibition : AA-2βG shows marginally lower peroxyl radical scavenging than AA-2G and AA but retains significant antioxidant efficacy in biological systems .

Bioavailability and Metabolism

- AA-2βG : Oral administration in rats increases plasma ascorbic acid levels, with intact AA-2βG detected in portal blood, indicating partial absorption without complete hydrolysis .

- AA-2G : Rapidly hydrolyzed by intestinal alpha-glucosidases, yielding a bioavailability 1.5–2 times higher than AA in guinea pigs .

- AA : Directly absorbed but prone to rapid excretion and degradation .

Industrial Production

Biological Activity

2-O-β-D-glucopyranosyl-L-ascorbic acid (AA-2βG) is a stable derivative of vitamin C (ascorbic acid) that has garnered attention for its potential biological activities. This compound is notable for its enhanced stability and bioavailability compared to conventional forms of vitamin C, making it a promising candidate in various fields, including cosmetics, pharmaceuticals, and nutrition.

AA-2βG is characterized by its glucopyranosyl moiety, which contributes to its stability and solubility. Unlike ascorbic acid, AA-2βG is less prone to oxidation, allowing for prolonged efficacy in biological systems. Studies have shown that it maintains its antioxidant properties even under challenging conditions, such as exposure to light and heat .

Table 1: Comparison of Stability between AA-2βG and Ascorbic Acid

| Property | AA-2βG | Ascorbic Acid |

|---|---|---|

| Stability | High | Low |

| Oxidation Potential | Low | High |

| Solubility | High | Moderate |

Antioxidant Activity

Research indicates that AA-2βG exhibits superior free radical scavenging activity compared to both ascorbic acid and its α-glucosyl derivative (AA-2αG). In vitro studies demonstrated that AA-2βG effectively protects against oxidative stress in murine macrophage RAW264.7 cells by reducing reactive oxygen species (ROS) levels significantly more than the other compounds tested .

Case Study: ROS Scavenging in RAW264.7 Cells

In a controlled study, RAW264.7 cells were treated with hydrogen peroxide to induce oxidative stress. The following results were observed:

- Cell Viability : Assessed using MTT assay showed no significant toxicity from AA-2βG at concentrations up to 50 μM.

- ROS Reduction : AA-2βG reduced DCFH-DA oxidation in a dose-dependent manner, indicating effective ROS scavenging.

Table 2: Effects of AA-2βG on Cell Viability and ROS Levels

| Treatment | Cell Viability (%) | DCFH-DA Oxidation Reduction (%) |

|---|---|---|

| Control | 100 | 0 |

| Ascorbic Acid | 90 | 30 |

| AA-2αG | 85 | 50 |

| AA-2βG | 95 | 70 |

Anti-inflammatory Properties

AA-2βG has also been shown to modulate inflammatory responses. It downregulates pro-inflammatory cytokines and enhances the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) through the Nrf2 signaling pathway . This mechanism suggests a dual role in both antioxidant defense and anti-inflammatory action.

Antitumor Activity

Preliminary studies indicate that AA-2βG may possess anti-tumor properties. In vitro assays demonstrated that it inhibited the proliferation of cancer cell lines while promoting apoptosis through mechanisms involving the modulation of cell cycle regulators .

Case Study: Antitumor Effects on Cancer Cell Lines

A study evaluating the effects of AA-2βG on various cancer cell lines revealed:

- Cell Line : Human breast cancer (MCF-7)

- Concentration : 25 μM

- Outcome : Significant reduction in cell viability after 48 hours of treatment.

Table 3: Antitumor Activity of AA-2βG on Cancer Cell Lines

| Cell Line | Treatment Concentration (μM) | Viability Reduction (%) |

|---|---|---|

| MCF-7 | 25 | 60 |

| HeLa | 25 | 55 |

| A549 | 25 | 50 |

Q & A

Basic Research Questions

Q. What are the established enzymatic methods for synthesizing 2-O-β-D-Glucopyranosyl-L-ascorbic acid, and what factors influence their efficiency?

- Methodological Answer : The primary enzymatic approaches include:

- Cyclodextrin glucanotransferase (CGTase) from Bacillus stearothermophilus or Paenibacillus macerans, which transfers glucose from starch derivatives to ascorbic acid under optimized conditions (pH 5.0–6.0, 50–60°C) .

- Sucrose phosphorylase from Bifidobacterium longum, which utilizes sucrose as a glucose donor, achieving yields >80% at 40°C and pH 7.0 .

Key factors affecting efficiency include substrate molar ratios (ascorbic acid:glucose donor = 1:3–5), enzyme thermostability, and reaction time (12–24 hours).

Q. How can researchers differentiate 2-O-β-D-Glucopyranosyl-L-ascorbic acid from structurally similar ascorbic acid derivatives using chromatographic techniques?

- Methodological Answer : Hydrophilic Interaction Liquid Chromatography (HILIC) with a diol column and isocratic elution (acetonitrile/66.7 mM ammonium acetate, 85:15 v/v) effectively separates 2-O-β-D-glucopyranosyl-L-ascorbic acid from ascorbic acid, erythorbic acid, and 2-O-α-D-glucopyranosyl-L-ascorbic acid. Detection via UV at 254 nm ensures specificity, with retention times validated against NMR-confirmed standards .

Q. What experimental approaches are used to evaluate the oxidative stability of 2-O-β-D-Glucopyranosyl-L-ascorbic acid compared to native ascorbic acid?

- Methodological Answer : Accelerated stability testing under aerobic conditions with stressors:

- Thermal degradation (60–80°C for 24–48 hours) .

- Metal ion exposure (e.g., 10 µM Cu²⁺) .

- Enzymatic oxidation (ascorbate oxidase, 37°C, pH 5.6) .

Quantify residual compounds via HILIC or HPLC-UV. 2-O-β-D-glucopyranosyl-L-ascorbic acid shows 3–5× greater stability due to glycosylation at the 2-position, which blocks radical formation .

Advanced Research Questions

Q. What strategies can optimize the regioselectivity and yield of enzymatic synthesis for 2-O-β-D-Glucopyranosyl-L-ascorbic acid in large-scale production?

- Methodological Answer :

- Iterative saturation mutagenesis of acceptor-binding residues in Bacillus stearothermophilus CGTase (e.g., Phe283, Tyr190) improves regioselectivity for 2-O-β-glycosylation, achieving >95% purity .

- Immobilized enzyme systems (e.g., cross-linked enzyme aggregates on chitosan beads) enhance reusability (≥10 cycles) and yield stability (±5% over 30 days) .

- Fed-batch reactors with continuous glucose donor feeding maintain substrate equilibrium, reducing side reactions like 6-O-glycosylation .

Q. How should researchers design in vivo studies to investigate the neuroprotective mechanisms of 2-O-β-D-Glucopyranosyl-L-ascorbic acid, considering gut-brain axis interactions?

- Methodological Answer :

- Animal models : Use high-fructose-diet-induced neuroinflammation in mice (e.g., 30% fructose water for 8 weeks) to assess cognitive function via Morris water maze and Y-maze tests .

- Gut microbiota analysis : Perform 16S rRNA sequencing on fecal samples to correlate Lactobacillus/Bifidobacterium enrichment with reduced hippocampal TNF-α/IL-6 levels .

- Intestinal permeability assays : Measure serum lipopolysaccharide (LPS) and zonulin-1 via ELISA to confirm gut barrier restoration .

Q. How can contradictory findings regarding the bioavailability of 2-O-β-D-Glucopyranosyl-L-ascorbic acid in different model systems be systematically analyzed?

- Methodological Answer :

- Species-specific hydrolysis kinetics : Compare α-glucosidase activity in rat intestinal mucosa (rapid hydrolysis) versus human microbiota (slower hydrolysis) using in vitro incubation assays .

- Dose-response studies : Administer 50–200 mg/kg/day in guinea pigs vs. rats, measuring plasma ascorbic acid via HPLC-ECD. Bioavailability discrepancies arise from differential expression of sodium-dependent vitamin C transporters (SVCT1/2) .

- Meta-analysis : Pool data from pharmacokinetic studies (e.g., AUC₀–₈h, Cmax) using random-effects models to quantify interspecies variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.